![molecular formula C21H20N4 B259492 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene, also known as MPTT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPTT is a complex organic molecule that has a unique structure, which makes it an interesting candidate for scientific investigation.
Mecanismo De Acción
The mechanism of action of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the development of new therapies for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is its potent anticancer properties. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its complexity, which can make it difficult to synthesize and study in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research on 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the study of this compound's anti-inflammatory and antioxidant properties, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 4-methylphenylhydrazine and cyclohexanone. This reaction produces a compound known as 4-methylphenylhydrazone, which is then further reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce this compound.
Aplicaciones Científicas De Investigación
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of medicinal chemistry. This compound has been shown to have potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C21H20N4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-16(12-10-14)20-18-8-4-6-15-5-2-3-7-17(15)19(18)24-21-22-13-23-25(20)21/h2-3,5,7,9-13,20H,4,6,8H2,1H3,(H,22,23,24) |
Clave InChI |
CNFSJCQJHBABBG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



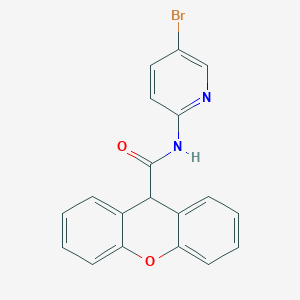
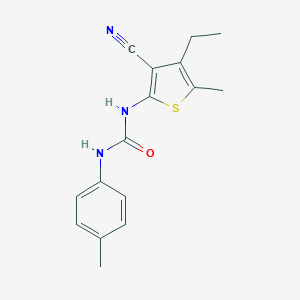
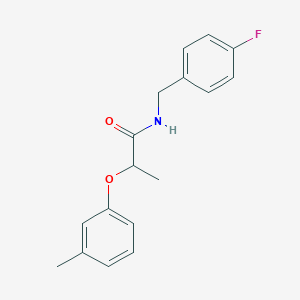
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
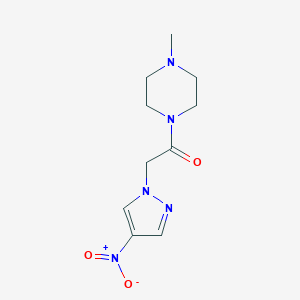

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
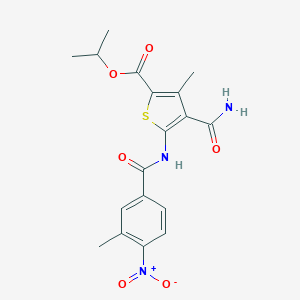
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)